β-Cyanoalanine Elimination
In a direct head-to-head study of Asn incorporation into the model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser, activation of Fmoc-Asn-OH with DCC/HOBt or BOP produced variable quantities of β-cyanoalanine (nitrile) impurity in crude products due to side-chain dehydration during carboxyl activation. [1] In contrast, coupling with Fmoc-Asn-OPfp (the unprotected side-chain analog of the target compound) yielded homogeneous peptide product with no detectable β-cyanoalanine by HPLC, MS, and Edman degradation analysis. [1]
| Evidence Dimension | β-cyanoalanine (dehydration side product) formation |
|---|---|
| Target Compound Data | Homogeneous product; β-cyanoalanine not detected (Fmoc-Asn-OPfp analog) |
| Comparator Or Baseline | Fmoc-Asn-OH activated by DCC/HOBt or BOP: variable β-cyanoalanine contamination |
| Quantified Difference | Elimination (undetectable vs. variable contamination) |
| Conditions | Model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser; analysis by HPLC, MS, Edman degradation |
Why This Matters
Procurement of the pre-activated OPfp ester eliminates a documented side-reaction pathway that otherwise necessitates additional purification steps, directly reducing manufacturing cost and improving overall yield.
- [1] Gausepohl H, Kraft M, Frank RW. Asparagine coupling in Fmoc solid phase peptide synthesis. Int J Pept Protein Res. 1989 Oct;34(4):287-94. View Source
